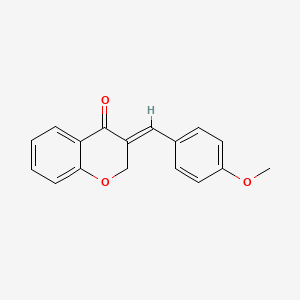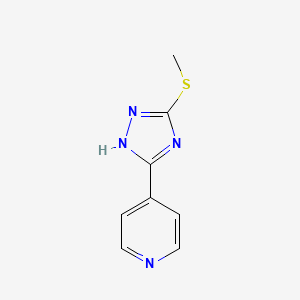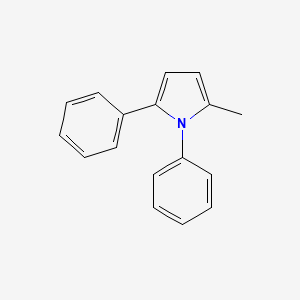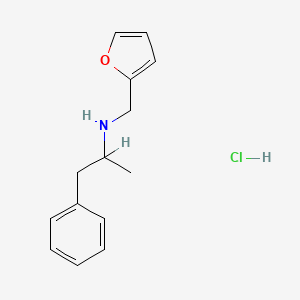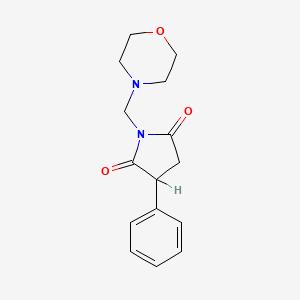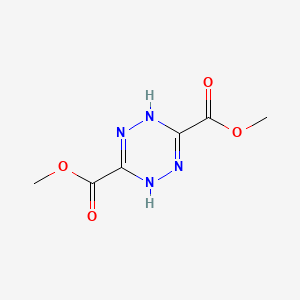![molecular formula C17H20O4 B1655583 1-Methoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene CAS No. 3875-75-0](/img/structure/B1655583.png)
1-Methoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[4-methoxy-]: is an organic compound with the molecular formula C15H16O2 It is characterized by the presence of two benzene rings connected by a 1,3-propanediylbis(oxy) bridge, with methoxy groups attached to the benzene rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[4-methoxy-] typically involves the reaction of 1,3-dibromopropane with phenol derivatives under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by phenoxy groups. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction temperature is maintained at around 60-80°C.
Industrial Production Methods: In an industrial setting, the production of Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[4-methoxy-] can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as phase transfer catalysts can also enhance the reaction efficiency and reduce the reaction time.
化学反应分析
Types of Reactions:
Oxidation: Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[4-methoxy-] can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of hydroquinone derivatives. Typical reducing agents used are sodium borohydride and lithium aluminum hydride.
Substitution: The methoxy groups on the benzene rings can be substituted with other functional groups through electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
科学研究应用
Chemistry: Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[4-methoxy-] is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound is used to study the interactions of aromatic compounds with biological macromolecules. It can be used as a model compound to investigate the binding affinity and specificity of enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antioxidant, and anticancer properties.
Industry: In the industrial sector, Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[4-methoxy-] is used in the production of polymers and resins. It can also be used as an additive in lubricants and coatings to enhance their performance.
作用机制
The mechanism of action of Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[4-methoxy-] involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. In biological systems, it may also interact with cell membranes and alter their fluidity and permeability.
相似化合物的比较
- Benzene, 1,1’-(1,3-propanediyl)bis-
- Benzene, 1,1’-(1-methyl-1,3-propanediyl)bis-
- Benzene, 1,1’-(1,2-ethanediylbis(oxymethylene))bis-
Comparison:
- Benzene, 1,1’-(1,3-propanediyl)bis- lacks the methoxy groups, making it less reactive in electrophilic aromatic substitution reactions.
- Benzene, 1,1’-(1-methyl-1,3-propanediyl)bis- has a methyl group instead of a methoxy group, which affects its solubility and reactivity.
- Benzene, 1,1’-(1,2-ethanediylbis(oxymethylene))bis- has an ethylene bridge instead of a propylene bridge, which influences its steric and electronic properties.
属性
CAS 编号 |
3875-75-0 |
|---|---|
分子式 |
C17H20O4 |
分子量 |
288.34 g/mol |
IUPAC 名称 |
1-methoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene |
InChI |
InChI=1S/C17H20O4/c1-18-14-4-8-16(9-5-14)20-12-3-13-21-17-10-6-15(19-2)7-11-17/h4-11H,3,12-13H2,1-2H3 |
InChI 键 |
PYOAECQQLRDXPE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)OC |
规范 SMILES |
COC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


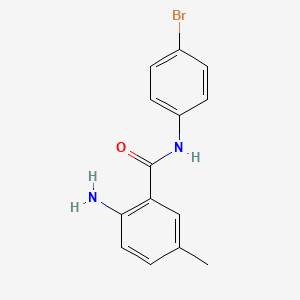
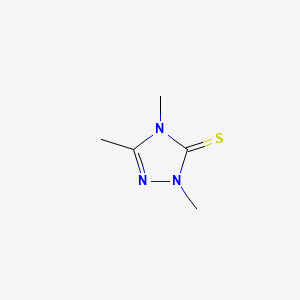
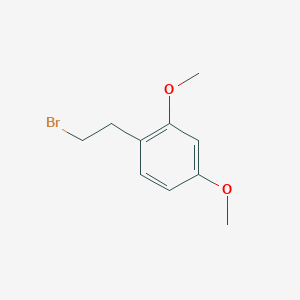
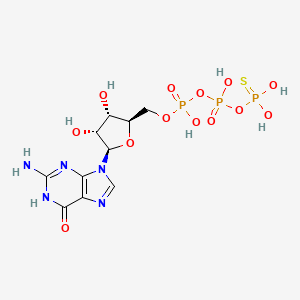
![1-methoxy-4-[(Z)-2-nitro-2-phenylethenyl]benzene](/img/structure/B1655509.png)
![Oxazolidine, 3-acetyl-2-[2-(acetyloxy)phenyl]-](/img/structure/B1655512.png)
